molecular formula C28H25NO4 B13360255 5-benzyl-2-(benzyloxy)-1,4a,5,11b-tetrahydro[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one

5-benzyl-2-(benzyloxy)-1,4a,5,11b-tetrahydro[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one

Cat. No.: B13360255
M. Wt: 439.5 g/mol
InChI Key: NNEHPIVKHTYVNA-UHFFFAOYSA-N
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Description

5-benzyl-2-(benzyloxy)-1,4a,5,11b-tetrahydro[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one is a complex organic compound with a unique structure that includes a phenanthridine core, a dioxolane ring, and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2-(benzyloxy)-1,4a,5,11b-tetrahydro[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one typically involves multiple steps, starting from simpler aromatic compounds. One common approach is to use a phenanthridine derivative as the starting material, which undergoes a series of reactions including alkylation, cyclization, and oxidation to form the final product. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-2-(benzyloxy)-1,4a,5,11b-tetrahydro[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, including halides, amines, and ethers.

Scientific Research Applications

5-benzyl-2-(benzyloxy)-1,4a,5,11b-tetrahydro[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-benzyl-2-(benzyloxy)-1,4a,5,11b-tetrahydro[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one involves its interaction with cellular targets, leading to the disruption of critical biological pathways. The compound can bind to DNA or proteins, causing changes in their structure and function. This interaction can trigger apoptosis, inhibit cell proliferation, and interfere with cell cycle progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-benzyl-2-(benzyloxy)-1,4a,5,11b-tetrahydro[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one is unique due to its combination of a phenanthridine core with a dioxolane ring and benzyl groups. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C28H25NO4

Molecular Weight

439.5 g/mol

IUPAC Name

5-benzyl-2-phenylmethoxy-1,2,4a,11b-tetrahydro-[1,3]dioxolo[4,5-j]phenanthridin-6-one

InChI

InChI=1S/C28H25NO4/c30-28-24-15-27-26(32-18-33-27)14-22(24)23-13-21(31-17-20-9-5-2-6-10-20)11-12-25(23)29(28)16-19-7-3-1-4-8-19/h1-12,14-15,21,23,25H,13,16-18H2

InChI Key

NNEHPIVKHTYVNA-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CC2C1C3=CC4=C(C=C3C(=O)N2CC5=CC=CC=C5)OCO4)OCC6=CC=CC=C6

Origin of Product

United States

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